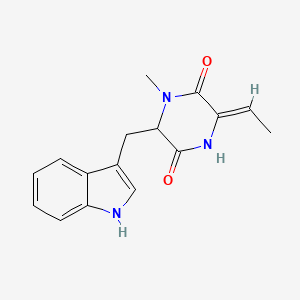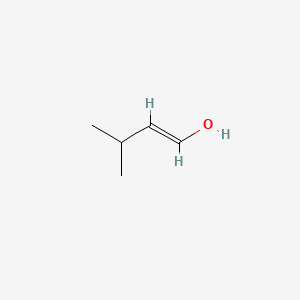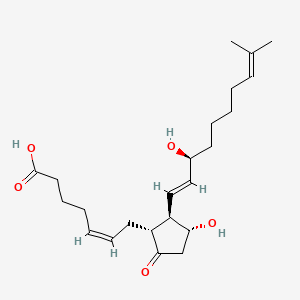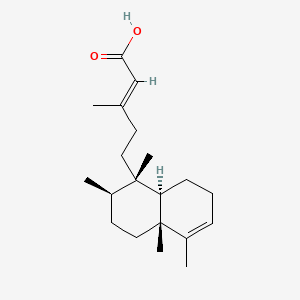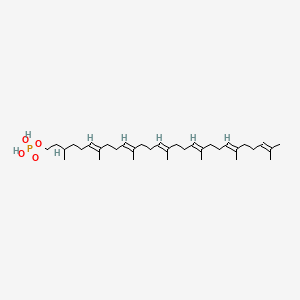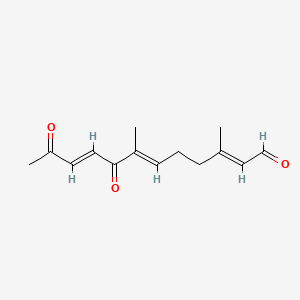
3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal is a monoterpenoid.
Scientific Research Applications
Inhibition of Squalene Synthetase : A study by de Montellano et al. (1977) synthesized pyrophosphates of farnesol analogues, including compounds with similar structures to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. These compounds were found to inhibit the incorporation of labeled farnesyl pyrophosphate into squalene, suggesting potential applications in the study of cholesterol biosynthesis and related metabolic pathways (de Montellano et al., 1977).
Insect Pheromone Synthesis : In 2017, Chiluwal et al. researched the synthesis of synthetic pheromones for the azuki bean beetle. They explored the attractiveness of male beetles to blends of homofarnesals, closely related to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This study highlights the compound's potential application in pest management and ecological studies (Chiluwal et al., 2017).
Molecular Synthesis and Chemistry : Research by Melder et al. (1992) on the synthesis of highly functionalized, saturated, and unsaturated pentagonal dodecahedranes involved precursor compounds structurally similar to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This indicates its relevance in complex organic syntheses and the construction of novel molecular structures (Melder et al., 1992).
Basidiomycete Biotransformation : A study by Onken and Berger (1999) on the biotransformation of citronellol by the basidiomycete Cystoderma carcharias produced 3,7-dimethyl-1,6,7-octanetriol, closely related to the compound . This highlights its potential applications in biotransformation studies and the production of flavor components (Onken & Berger, 1999).
Gyrinidal Synthesis in Beetles : A study by Meinwald et al. (1972) found that certain beetle species produce a compound named gyrinidal in their defensive glands, which is structurally similar to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This discovery contributes to our understanding of natural defense mechanisms in insects (Meinwald et al., 1972).
properties
CAS RN |
36518-11-3 |
|---|---|
Product Name |
3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal |
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2E,6E,9E)-3,7-dimethyl-8,11-dioxododeca-2,6,9-trienal |
InChI |
InChI=1S/C14H18O3/c1-11(9-10-15)5-4-6-12(2)14(17)8-7-13(3)16/h6-10H,4-5H2,1-3H3/b8-7+,11-9+,12-6+ |
InChI Key |
PQXIJIXNDRFJBT-WWUHPALESA-N |
Isomeric SMILES |
C/C(=C\C=O)/CC/C=C(\C)/C(=O)/C=C/C(=O)C |
SMILES |
CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C |
synonyms |
gyrinidal gyrinidal, (Z,E,E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)
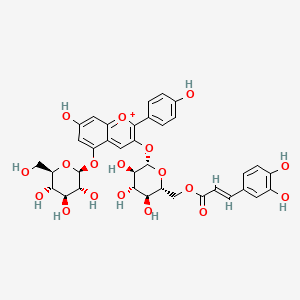
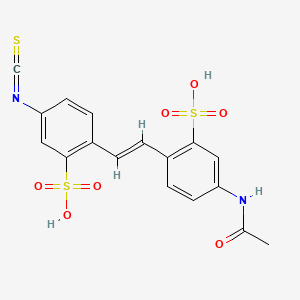
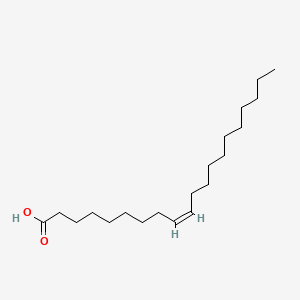
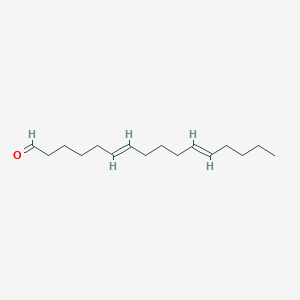
![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
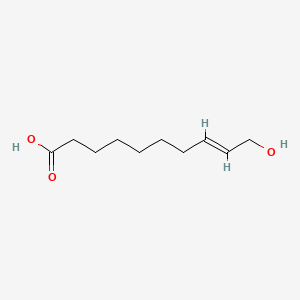
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
